molecular formula C20H26N4O4 B6114998 methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B6114998
M. Wt: 386.4 g/mol
InChI Key: QPLFOCGTMRJBRD-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS RN: 727372-12-5) is a pyrazolone derivative characterized by a complex heterocyclic framework. Its molecular formula is C₂₀H₂₆N₄O₄, with an average molecular mass of 386.452 g/mol and a monoisotopic mass of 386.195405 g/mol . The compound features a (4Z)-configured ethylidene group, a phenyl substituent at the 1-position of the pyrazole ring, and a morpholinoethylamino side chain.

This compound’s stereoelectronic properties are critical for its interactions in biological or material systems.

Properties

IUPAC Name

methyl 2-[4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-15(21-8-9-23-10-12-28-13-11-23)19-17(14-18(25)27-2)22-24(20(19)26)16-6-4-3-5-7-16/h3-7,22H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLFOCGTMRJBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This is followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyrazolone derivatives are widely studied for their diverse pharmacological and chemical properties. Below is a comparative analysis of the target compound with key analogs:

Compound Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Morpholinoethylamino, methyl ester, phenyl, (4Z)-ethylidene 386.45 Enhanced solubility due to morpholine; Z-configuration stabilizes planar structure
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Thiomethylphenyl, hydroxy, methyl groups Not reported Thiomethyl group may enhance radical scavenging or metal-binding properties
Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate p-Tolyl, ethyl ester, phenylpropanoate Not reported Bulky p-tolyl and phenylpropanoate groups may influence steric hindrance
Ethyl 2-((E)-3-(E)-benzylideneamino)-4-(2-(4′-substituted phenyl)hydrazono)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate Benzylideneamino, hydrazono, substituted phenyl Variable Hydrazono group enables chelation; antibacterial/anticancer activities reported
Methyl 2-{[(2-furyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate Furyl, methyl ester Not reported Furyl ring introduces π-π stacking potential; methyl ester improves bioavailability
Key Observations:

Morpholine’s oxygen-rich structure may also facilitate hydrogen bonding in biological targets. In contrast, thiomethyl () and hydrazono () groups in analogs are associated with redox activity or metal coordination, suggesting divergent applications (e.g., catalysis or chelation-based therapeutics).

Steric and Electronic Effects: The Z-configuration of the ethylidene group in the target compound enforces a planar geometry, which may enhance π-orbital overlap and stability compared to E-configurations seen in other derivatives (e.g., ). Bulky substituents like phenylpropanoate () or benzylideneamino () could limit membrane permeability but improve target specificity.

Crystallographic and Computational Analysis

The SHELX program suite () is widely used for refining crystal structures of such compounds.

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